molecular formula C15H22O2 B190429 Polygodial CAS No. 6754-20-7

Polygodial

Cat. No. B190429
CAS RN: 6754-20-7
M. Wt: 234.33 g/mol
InChI Key: AZJUJOFIHHNCSV-KCQAQPDRSA-N
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Scientific Research Applications

Antifungal Properties

Polygodial demonstrates significant antifungal properties. It exhibits potent activity against various fungi, including Saccharomyces cerevisiae, Candida utilis, and Sclerotinia libertiana. In S. cerevisiae, polygodial acts as a fungicide, causing severe damage to the cell membrane and impacting the cell's internal structure (Kubo & Taniguchi, 1988). Additionally, it inhibits the mitochondrial ATPase of S. cerevisiae, impacting the cell's energy metabolism and leading to cell death (Lunde & Kubo, 2000).

Anti-Cancer Potential

Polygodial shows promise as an anti-cancer agent. For example, 9-epipolygodial, an analogue of polygodial, has demonstrated potent anti-proliferative properties against drug-resistant cancer cells, including apoptosis-resistant and multidrug-resistant phenotypes (Dasari et al., 2015).

Antibacterial Activity

Polygodial also possesses antibacterial properties. It has shown moderate activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis and Escherichia coli (Kubo, Fujita, Lee, & Ha, 2005).

Agricultural Applications

In agriculture, polygodial has been used as an antifeedant and repellent. It demonstrates activity against pests like aphids, potentially reducing crop damage and the spread of plant viruses (Powell, Hardie, & Pickett, 1995).

Extraction Techniques

Research has been conducted on efficient methods for extracting polygodial from plant sources, such as using deep eutectic solvents, which offer advantages in terms of stability and solvent reusability (Nadia, Shahbaz, Ismail, & Farid, 2018).

Anti-Inflammatory and Anti-Allergic Properties

Polygodial exhibits anti-inflammatory and anti-allergic properties. It has been effective in inhibiting inflammation and allergic responses in various experimental models (Da Cunha, Fröde, Mendes, Malheiros, Cechinel Filho, Yunes, & Calixto, 2001).

Antifouling Applications

It has potential in antifouling applications, particularly in controlling aquatic pests in aquaculture. Polygodial inhibits ascidian metamorphosis, which can be significant in bivalve aquaculture (Cahill, Heasman, Jeffs, & Kuhajek, 2013).

Safety And Hazards

Polygodial is toxic and can cause moderate to severe irritation to the skin and eyes7. It is recommended to handle it with personal protective equipment and avoid dust formation, breathing vapors, mist, or gas8.


properties

IUPAC Name

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUJOFIHHNCSV-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6754-20-7
Record name Polygodial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6754-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID901027214
Record name Polygodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tadeonal

CAS RN

6754-20-7, 33118-34-2
Record name Polygodial
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polygodial, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033118342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polygodial
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name POLYGODIAL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00RAV0W57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name POLYGODIAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAF7T66M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,610
Citations
I Kubo, M Taniguchi - Journal of Natural Products, 1988 - ACS Publications
… of polygodial to facilitate the transmembrane transport of exogenous chemicals into cells. For example, polygodial … actinomycin D was used in combination with polygodial. We believe …
Number of citations: 159 pubs.acs.org
I Kubo, K Fujita, SH Lee, TJ Ha - Phytotherapy Research: An …, 2005 - Wiley Online Library
Polygodial was found to possess moderate antibacterial activity against gram‐positive bacteria including Bacillus subtilis, Staphylococcus aureus and gram‐negative bacteria including …
Number of citations: 85 onlinelibrary.wiley.com
I Kubo, K Fujita, SH Lee - Journal of Agricultural and Food …, 2001 - ACS Publications
The primary antifungal action of polygodial … by polygodial, presumably caused by inhibition of the plasma membrane H + -ATPase. However, the potent antifungal activity of polygodial …
Number of citations: 107 pubs.acs.org
GL Mendes, ARS Santos, A Malheiros… - … of Pharmacology and …, 2000 - ASPET
… To test the hypothesis of whether the excitatory amino acids were involved in the polygodial antinociception, we assessed the effect of polygodial (2.1–42.7 μmol/kg) given by ip route on …
Number of citations: 79 jpet.aspetjournals.org
CS Lunde, I Kubo - Antimicrobial Agents and Chemotherapy, 2000 - Am Soc Microbiol
… , polygodial, was investigated in Saccharomyces cerevisiae. In an acidification assay, polygodial … Surprisingly, this ATPase was not directly inhibited by polygodial. In contrast, the two …
Number of citations: 130 journals.asm.org
FM da Cunha, TS Fröde, GL Mendes, A Malheiros… - Life sciences, 2001 - Elsevier
This study evaluates further the anti-inflammatory and anti-allergic properties of polygodial, a sesquiterpene extracted from the barks plant Drymis winteri (Winteraceae). Polygodial (…
Number of citations: 93 www.sciencedirect.com
Y Asakawa, GW Dawson, DC Griffiths… - Journal of chemical …, 1988 - Springer
… (1982) have suggested that the biological activity of polygodial is related to its ability to react with amino groups, we have investigated the differential reactivities of the polygodial …
Number of citations: 125 link.springer.com
R Kang, R Helms, MJ Stout, H Jaber… - Journal of agricultural …, 1992 - ACS Publications
… the possible synergy between polygodial and periilaldehyde (2). … The amount of polygodial needed to inhibit the yeast C. utilis … from the uncombined MIC of polygodial at 1.95 Mg/mL …
Number of citations: 158 pubs.acs.org
M Taniguchi, Y Yano, E Tada, K Ikenishi… - Agricultural and …, 1988 - academic.oup.com
… Polygodial greatly enhanced the leakage of cellular constituents … These results support the conclusion that polygodial acts … the mode of antifungal action of polygodial on this yeast cell. …
Number of citations: 93 academic.oup.com
J Just, TB Jordan, B Paull, AC Bissember… - Organic & biomolecular …, 2015 - pubs.rsc.org
Polygodial, a valuable sesquiterpene dialdehyde featuring an epimerizable stereocenter was efficiently extracted and isolated in gram-scale quantities (3.3% w/w) from Tasmannia …
Number of citations: 35 pubs.rsc.org

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